molecular formula C19H20FNO2 B2880342 (E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1798396-83-4

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2880342
CAS No.: 1798396-83-4
M. Wt: 313.372
InChI Key: OBGXWUHZPYNBFN-ZHACJKMWSA-N
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Description

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20FNO2 and its molecular weight is 313.372. The purity is usually 95%.
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Biological Activity

(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a furan moiety. This combination suggests potential biological activities that merit investigation. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20FN2OC_{19}H_{20}FN_2O, with a molecular weight of 329.4 g/mol. Its structure can be represented as follows:

Property Details
Molecular FormulaC19H20FN2OC_{19}H_{20}FN_2O
Molecular Weight329.4 g/mol
CAS Number1798410-73-7

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Receptor Modulation: It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses to external stimuli .

Molecular Interactions: The fluorophenyl group likely engages in hydrophobic interactions with protein targets, while the azepane ring may form hydrogen bonds, enhancing binding affinity.

Biological Activities

Recent studies have highlighted several promising biological activities associated with this compound:

Anticancer Properties: Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity: There are indications that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections .

Neuroprotective Effects: Given its structural characteristics, there is potential for neuroprotective applications, particularly in the context of neurodegenerative diseases .

Case Studies

A few notable studies have explored the biological activity of this compound:

  • Cytotoxicity Study:
    • Objective: To evaluate the anticancer effects on human cancer cell lines.
    • Findings: The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth.
    • Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy:
    • Objective: To assess antimicrobial properties against common pathogens.
    • Findings: The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
    • Methodology: Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound Name Biological Activity
This compoundAnticancer, Antimicrobial
(E)-1-(furan-2-yl)-3-phenylenoneModerate anticancer activity
(E)-1-(thiophen-2-yl)-3-phenylenoneLimited antimicrobial efficacy

Properties

IUPAC Name

(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGXWUHZPYNBFN-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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